[(3,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
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Overview
Description
[(3,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Reactivity
- The compound is related to a class of substances that exhibit interesting synthetic pathways and reactivity. For example, studies on pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes of indazole reveal complex reactions that can lead to a variety of products, including amidates through decarboxylation processes (Schmidt et al., 2006). These pathways underscore the compound's potential in synthesizing novel chemical entities.
Photoreactivity of Complexes
- Research into the photoreactivity of oxo-centered carbonyl-triruthenium complexes, which can be analogously related to the structural and functional behavior of "2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate," shows that these complexes undergo CO photorelease under specific conditions. This property is significant for applications in materials science and photopharmacology, demonstrating the compound's relevance in developing light-responsive materials or drugs (Moreira et al., 2016).
Antimicrobial and Antitumor Activities
- The synthesis and biological activity investigation of novel compounds, including those structurally related to "2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate," demonstrate potential antimicrobial and antitumor activities. These findings suggest the compound's applicability in medicinal chemistry for designing new therapeutic agents with specific biological activities (Khalifa et al., 2015).
Electrocyclic and Electrochromic Properties
- A study on highly stable anodic electrochromic aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties, though not directly mentioning "2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate," implicates the importance of dimethylphenyl amino groups in synthesizing materials with significant electrochromic properties. Such properties are crucial for applications in smart windows, displays, and other electrochromic devices (Liou & Chang, 2008).
Mechanism of Action
The compound “2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate” is a type of heterocyclic compound . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements, one of which is carbon . They are commonly found in a wide variety of natural and synthetic compounds, including many drugs, dyes, and industrial chemicals .
The indolizine ring in this compound is a type of five-membered heterocycle . Five-membered heterocycles can be classified into two categories: one in which the ring is saturated (such as pyrrolidine, tetrahydrofuran, tetrahydrothiophene) and the other in which the ring system is unsaturated (such as pyrrole, furan, thiophene) . The properties and reactivity of these compounds can vary widely depending on the specific heteroatoms and substituents present in the ring .
The presence of an acetyl group and a carboxylate ester in the compound suggests that it might undergo various types of chemical reactions, such as hydrolysis, reduction, and nucleophilic substitution . These reactions could potentially lead to a variety of biological effects, depending on the specific conditions and targets involved .
Properties
IUPAC Name |
[2-(3,4-dimethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-7-8-16(10-14(13)2)22-20(25)12-27-21(26)17-11-19(15(3)24)23-9-5-4-6-18(17)23/h4-11H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGAIJOPNCGNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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